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Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, frequently recognized as a

"privileged structure" due to its widespread presence in a vast range of biologically active

compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing

heterocycle's conformational flexibility and capacity to form diverse molecular interactions

make it a highly versatile and sought-after building block in the design of novel therapeutics.[1]

[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating

a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial,

anti-inflammatory, and neuroprotective effects.[3][4][5]

This technical guide provides a comprehensive overview of the significant biological activities of

piperidine derivatives for researchers, scientists, and drug development professionals. It delves

into their mechanisms of action, supported by quantitative data, detailed experimental

protocols, and visualizations of key signaling pathways to facilitate the exploration and

development of the next generation of piperidine-based therapeutics.
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I. The Piperidine Scaffold: A Privileged Structure in
Drug Discovery
The piperidine ring, consisting of five methylene bridges and one amine group, is a recurring

motif in numerous natural products, including alkaloids like piperine from black pepper, and

synthetic drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key

features:

Structural Flexibility: The piperidine ring can adopt various conformations (chair, boat, twist-

boat), allowing it to adapt to the steric demands of diverse biological targets.[7]

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen

bond acceptor, and when protonated, as a hydrogen bond donor. This, along with the overall

lipophilicity of the scaffold, allows for modulation of a compound's solubility, membrane

permeability, and pharmacokinetic properties.[7]

Metabolic Stability: The piperidine motif is often metabolically stable, which can enhance a

drug's half-life and overall efficacy.[7]

Synthetic Tractability: A wide array of synthetic methodologies exists for the construction and

functionalization of the piperidine ring, making it an accessible scaffold for medicinal

chemists.[3]

These advantageous properties have led to the incorporation of the piperidine nucleus into a

multitude of approved drugs for various therapeutic areas.[8]

II. Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer drugs and clinical

candidates, exhibiting a wide range of mechanisms of action.[1][9] These mechanisms include

the inhibition of crucial enzymes, modulation of key signaling pathways, induction of apoptosis,

and disruption of the cell cycle.[4][6]

Mechanisms of Action in Oncology
Piperidine derivatives have been shown to exert their anticancer effects through various

pathways:
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Enzyme Inhibition: A significant strategy involves the inhibition of enzymes that are critical for

cancer cell survival and proliferation. For instance, some piperidine derivatives act as

inhibitors of IκB kinase (IKKβ), which is a key regulator of the NF-κB signaling pathway, often

dysregulated in cancer.[4] Others have been identified as potent inhibitors of tubulin

polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.

[10]

Signaling Pathway Modulation: Piperidine-containing compounds can modulate critical

signaling pathways that are frequently hyperactivated in cancer. The PI3K/Akt pathway, for

example, is a common target, and its inhibition by piperidine derivatives can lead to reduced

tumor progression.[2]

Induction of Apoptosis: Many piperidine derivatives induce programmed cell death

(apoptosis) in cancer cells. This can be achieved by altering the expression of pro-apoptotic

and anti-apoptotic proteins, such as increasing the level of BAX and decreasing the levels of

BCL-2 and XIAP.[6]

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing

cancer cells from dividing and proliferating. For example, certain piperidine compounds have

been shown to cause G2/M phase cell cycle arrest.[10]

Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of several promising piperidine derivatives against a range of

human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50)

and growth inhibitory concentration (GI50) values provide a quantitative measure of the

potency of these compounds.[1]
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Derivative
Cancer Cell
Line

Cell Type
IC50 / GI50
(µM)

Reference

DTPEP MCF-7 Breast (ER+) 0.8 ± 0.04 [1]

MDA-MB-231 Breast (ER-) 1.2 ± 0.12 [1]

Compound 17a PC3 Prostate 0.81 [1][6]

MGC803 Gastric 1.09 [1]

MCF-7 Breast 1.30 [1]

Pomalidomide

(7)

Multiple

Myeloma
Hematological (FDA Approved) [10]

Piperidine 8
A549, MCF7,

DU145, HeLa

Lung, Breast,

Prostate,

Cervical

5.4 - 8.5 [10]

Piperidine-

dihydropyridine

hybrids

A-549 Lung Cancer 15.94 - 48.04 [2]

MCF-7 Breast Cancer 24.68 - 59.12 [2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase

enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple

formazan. The amount of formazan produced is directly proportional to the number of viable

cells.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell

attachment.
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Compound Treatment: Prepare serial dilutions of the piperidine derivative in the culture

medium. Remove the old medium from the wells and add 100 µL of the medium containing

different concentrations of the test compound. Include a vehicle control (medium with the

same concentration of solvent used to dissolve the compound) and a positive control (a

known anticancer drug).[2]

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.

[2]

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for an additional 4 hours at 37°C.[2]

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting the percentage of cell viability against the logarithm of

the compound concentration.[1]

Causality Behind Experimental Choices:

Choice of Cell Lines: A panel of cancer cell lines representing different tumor types is used to

assess the spectrum of activity of the derivative. Including both sensitive and resistant cell

lines can provide insights into potential mechanisms of action and resistance.

Concentration Range: A wide range of concentrations is tested to generate a dose-response

curve, which is essential for accurately determining the IC50 value.

Incubation Time: The incubation time (24-72 hours) is chosen to allow sufficient time for the

compound to exert its cytotoxic effects, which may involve processes like apoptosis or cell

cycle arrest that take time to manifest.
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Controls: The inclusion of vehicle and positive controls is crucial for validating the assay. The

vehicle control ensures that the solvent used to dissolve the compound does not have any

intrinsic toxicity, while the positive control confirms that the assay is performing as expected.
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Caption: Mechanisms of anticancer activity of piperidine derivatives.

III. Antiviral and Antimicrobial Activities
The piperidine scaffold has been successfully incorporated into potent antiviral and

antimicrobial agents.[12][13] These compounds can interfere with various stages of the

pathogen's life cycle, from entry and replication to assembly and release.

Antiviral Activity
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Piperidine derivatives have shown promise as inhibitors of various viruses.[14] For instance,

certain derivatives have demonstrated potent inhibitory activity against the influenza virus by

interfering with an early to middle stage of viral replication.[14] Others have been designed as

anti-HIV agents, showing moderate to potent activities against wild-type HIV-1.[12]

Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new therapeutic agents,

and piperidine derivatives have emerged as a promising class of compounds with both

antibacterial and antifungal properties.[13][15] Their efficacy is often evaluated by measuring

the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc

diffusion assay.[11] Some piperidin-4-one derivatives, for example, have exhibited significant

bactericidal and fungicidal activities.[13]

Experimental Protocol: Antimicrobial Susceptibility
Testing (Disc Diffusion Method)
The disc diffusion method is a standard and straightforward technique for screening the

antimicrobial activity of new compounds.[16]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that

has been uniformly inoculated with a specific microorganism. The compound diffuses from the

disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a

clear zone of inhibition will appear around the disc.

Step-by-Step Methodology:

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates for bacteria or

Sabouraud dextrose agar plates for fungi. Inoculate the surface of the agar plates uniformly

with a standardized suspension of the test microorganism.

Disc Preparation and Application: Sterilize filter paper discs and impregnate them with a

known concentration of the piperidine derivative dissolved in a suitable solvent. Allow the

solvent to evaporate completely. Place the impregnated discs onto the surface of the

inoculated agar plates.
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria, 25-30°C for 48-72 hours for fungi).

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear

area around the disc where microbial growth is prevented) in millimeters (mm).[11]

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the

compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to

the compound.[11]

Visualization of Antimicrobial Screening Workflow
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Caption: Workflow of the disc diffusion method for antimicrobial screening.

IV. Neuroprotective and CNS Activities
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The piperidine scaffold is prominent in drugs targeting the central nervous system (CNS),

including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well

as analgesics and antipsychotics.[2][17]

Role in Neurodegenerative Diseases
In the context of Alzheimer's disease, piperidine derivatives have been extensively investigated

as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the

neurotransmitter acetylcholine.[18] By inhibiting AChE, these compounds increase the levels of

acetylcholine in the brain, which is beneficial for cognitive function.[18] Donepezil, a widely

used drug for Alzheimer's disease, is a notable example of a piperidine-containing AChE

inhibitor.[3][17]

Quantitative Data for AChE Inhibition
The inhibitory potency of a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives against

AChE is presented below, with lower IC50 values indicating greater potency.

Compound ID
Substitution on
Phenyl Ring

IC50 (µM) vs. AChE Reference

5a 2-Cl 0.09 ± 0.002 [18]

5b 3-Cl 0.63 ± 0.0002 [18]

5d 2-F 0.013 ± 0.0021 [18]

Donepezil (Reference) - 0.6 ± 0.05 [18]

The data clearly indicates that substitutions on the phenyl ring significantly influence the

inhibitory activity of these piperidine derivatives. Notably, compound 5d, with an ortho-fluorine

substitution, demonstrated significantly higher potency than the established drug, Donepezil.

[18]

Signaling Pathway of Acetylcholinesterase in
Alzheimer's Disease
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Caption: Role of AChE inhibitors in Alzheimer's disease.

V. Anti-inflammatory Activity
Piperidine derivatives have also demonstrated significant anti-inflammatory properties.[5][19]

The mechanisms underlying these effects can be diverse, including the inhibition of pro-

inflammatory cytokines like TNF-α and IL-6.[20] Some di- and triketopiperidine derivatives have

been shown to possess distinct anti-inflammatory activity, with the introduction of cyclohexyl

and allyl radicals potentially enhancing this effect.[19]

Conclusion
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The piperidine nucleus is undeniably a privileged scaffold in drug discovery, contributing to a

wide array of therapeutic agents with diverse biological activities.[2] This guide has provided an

in-depth overview of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory

properties of piperidine derivatives, supported by quantitative data and detailed experimental

protocols. The versatility of the piperidine ring, coupled with its favorable physicochemical and

pharmacokinetic properties, ensures that it will remain a cornerstone of medicinal chemistry for

the foreseeable future. For researchers and drug development professionals, the continued

exploration of novel piperidine derivatives holds immense promise for addressing unmet

medical needs across various disease areas.

References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
(n.d.). Molecules.
The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (2021).
International Journal of Innovative Research in Technology.
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug
Discovery Professionals. (2025). BenchChem.
Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and
Protocols. (2025). BenchChem.
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A
Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.).
PMC.
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and
Pharmacology Journal.
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological
Activities. (2023). Advanced Journal of Chemistry, Section A.
Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and
Future Perspective. (2023). Bentham Science Publishers.
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
(n.d.). Future Medicinal Chemistry.
Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives.
(1976). Archivum Immunologiae et Therapiae Experimentalis.
The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (n.d.). BOC
Sciences.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pdf.benchchem.com/1662/Practical_Applications_of_Piperidine_Derivatives_in_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
(n.d.). PMC.
A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative
Diseases. (2025). BenchChem.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and
Future Perspective. (n.d.). ResearchGate.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and
Future Perspective. (n.d.). PubMed.
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI.
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and
Pharmacological Significance. (2024). IJNRD.
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar.
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020).
Biointerface Research in Applied Chemistry.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of
action and synthetic cascade access to their scaffolds. (2025). PubMed.
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
ResearchGate.
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit
epithelial-mesenchymal transition against prostate cancer PC3 cells. (n.d.). PMC.
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
(n.d.). Der Pharma Chemica.
Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. (n.d.). ResearchGate.
Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives. (2025).
BenchChem.
Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate.
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES.
(n.d.). Pakistan Journal of Pharmaceutical Sciences.
Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast
cancer. (2023). PubMed.
A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera.
(2021). Current Pharmaceutical Design.
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
(2025). Molecules.
WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral
infections and cancer. (n.d.). Google Patents.
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
(2023). ACS Omega.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
(2020). Molecules.
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from
Aminoazinecarbonitriles. (2023). MDPI.
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related
Genera. (2022). ResearchGate.
The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR)
Studies for Drug Discovery. (n.d.). BenchChem.
Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-
inflammatory and antimicrobial agents. (n.d.). Journal of Organic and Pharmaceutical
Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

4. encyclopedia.pub [encyclopedia.pub]

5. ijnrd.org [ijnrd.org]

6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A
Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism
of action and synthetic cascade access to their scaffolds - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1437303?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/22/The_Multifaceted_Biological_Activities_of_Piperidine_Derivatives_A_Technical_Guide_for_Drug_Discovery_Professionals.pdf
https://pdf.benchchem.com/1662/Practical_Applications_of_Piperidine_Derivatives_in_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://encyclopedia.pub/entry/40989
https://www.ijnrd.org/papers/IJNRD2402051.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubs.acs.org/doi/10.1021/acsomega.3c05883
https://www.researchgate.net/publication/354475294_Piperidine_nucleus_in_the_field_of_drug_discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and
inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC
[pmc.ncbi.nlm.nih.gov]

11. pdf.benchchem.com [pdf.benchchem.com]

12. ijirt.org [ijirt.org]

13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

14. researchgate.net [researchgate.net]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

16. pjps.pk [pjps.pk]

17. eurekaselect.com [eurekaselect.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

20. jocpr.com [jocpr.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Activity of
Piperidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437303/docs#an-in-depth-technical-guide-to-the-
biological-activity-of-piperidine-derivatives]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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